molecular formula C46H51FN5O8P B10831264 2'-F-Bz-dC Phosphoramidite

2'-F-Bz-dC Phosphoramidite

Cat. No.: B10831264
M. Wt: 851.9 g/mol
InChI Key: CKKJPMGSTGVCJJ-GNUWXFRUSA-N
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Description

2’-F-Bz-dC Phosphoramidite, also known as DMT-2’-Fluoro-dC (Bz) Phosphoramidite, is a fluorine-modified deoxycytidine phosphoramidite. It features a fluorine atom at the 2’ position and a benzoyl-capped cytidine. This modification enhances the stability of DNA oligonucleotides, making them more resistant to enzymatic degradation. This compound is widely used in DNA synthesis for research, diagnostics, and therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-F-Bz-dC Phosphoramidite involves several key steps:

Industrial Production Methods

Industrial production of 2’-F-Bz-dC Phosphoramidite typically involves automated oligo synthesizers that complete sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos. The process is robust and efficient, allowing for the production of large quantities of synthetic DNA and RNA .

Chemical Reactions Analysis

Types of Reactions

2’-F-Bz-dC Phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable DNA oligonucleotides with enhanced resistance to enzymatic degradation .

Scientific Research Applications

2’-F-Bz-dC Phosphoramidite is used in various scientific research applications, including:

    Chemistry: Synthesis of oligonucleotides for genetic research.

    Biology: Development of more durable oligonucleotides for diagnostics and therapeutic purposes.

    Medicine: Synthesis of antisense oligonucleotide analogs to induce apoptosis in cancer cells.

    Industry: Production of antiviral agents to inhibit virus replication .

Mechanism of Action

The mechanism of action of 2’-F-Bz-dC Phosphoramidite involves the formation of stable DNA oligonucleotides through the phosphoramidite synthesis cycle. The fluorine modification at the 2’ position and the benzoyl-capped cytidine enhance the stability and resistance to enzymatic degradation. This allows for precise and controlled oligonucleotide assembly during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-F-Bz-dC Phosphoramidite is unique due to its specific modification with a fluorine atom at the 2’ position and a benzoyl-capped cytidine. This combination provides enhanced stability and resistance to enzymatic degradation, making it ideal for DNA synthesis in various research, diagnostic, and therapeutic applications .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJPMGSTGVCJJ-GNUWXFRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51FN5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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